molecular formula C21H18N4OS2 B2966434 3-amino-N-[2-(ethylsulfanyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-57-2

3-amino-N-[2-(ethylsulfanyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2966434
CAS No.: 445267-57-2
M. Wt: 406.52
InChI Key: BIGJWNZTCPLWTR-UHFFFAOYSA-N
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Description

3-amino-N-[2-(ethylsulfanyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic small molecule belonging to the class of substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds . This molecular scaffold is of significant interest in medicinal chemistry and drug discovery research. The compound features a thieno[2,3-b]pyridine core, a privileged structure in heterocyclic chemistry, which is functionalized with a 2-(ethylsulfanyl)phenyl group on the carboxamide nitrogen and a pyridin-4-yl substituent at the 6-position. The presence of the pyridinyl moiety is a key structural feature seen in other bioactive molecules and may influence the compound's electronic properties, solubility, and its ability to engage in hydrogen bonding or metal coordination . Researchers are exploring this and similar compounds for a range of potential biological activities. The 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold has been identified as a promising structure for the development of novel therapeutic agents, and extensive structure-activity relationship (SAR) studies have been conducted on this chemical series . This product is intended for research purposes only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-amino-N-(2-ethylsulfanylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS2/c1-2-27-17-6-4-3-5-16(17)24-20(26)19-18(22)14-7-8-15(25-21(14)28-19)13-9-11-23-12-10-13/h3-12H,2,22H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGJWNZTCPLWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-(ethylsulfanyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thieno[2,3-b]pyridine core . The reaction conditions often involve heating in the presence of formic acid or other cyclizing agents.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[2-(ethylsulfanyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

3-amino-N-[2-(ethylsulfanyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(ethylsulfanyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, halogens) on the N-phenyl ring are associated with improved metabolic stability and target affinity .
  • Ethylsulfanyl at the 2-position of the phenyl ring (target compound) introduces moderate lipophilicity, which may enhance membrane permeability compared to polar substituents like nitro or sulfonamide groups .
  • Pyridin-4-yl at the 6-position (target compound) likely improves aqueous solubility compared to thiophen-2-yl or phenyl substituents in analogs .

Key Observations :

  • Yields for analogs range from 37% to 95%, influenced by steric hindrance and reaction conditions.

Physicochemical Properties

Substituents significantly impact melting points, solubility, and stability:

Compound Name Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Reference
Target Compound - 436.50 3.8 (est.) <0.1 (aqueous) [20]
3-Amino-N-(4-iodophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (Compound 14) 236.5–237.6 644.33 4.2 <0.05 [4]
3-Amino-N-(4-methoxyphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide - 407.40 4.0 0.2 (DMSO) [19]
3-Amino-N-(4-fluorophenyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide - 477.50 3.5 0.3 (DMSO) [10]

Key Observations :

  • Ethylsulfanyl in the target compound may reduce melting point compared to iodinated analogs (e.g., Compound 14: 236–237°C) due to lower molecular symmetry .
  • Predicted LogP (~3.8) suggests moderate lipophilicity, ideal for balancing membrane permeability and solubility .

Biological Activity

The compound 3-amino-N-[2-(ethylsulfanyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a member of the thieno[2,3-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-proliferative effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C16H16N2S2\text{C}_{16}\text{H}_{16}\text{N}_2\text{S}_2

Biological Activity Overview

Thieno[2,3-b]pyridines have been reported to exhibit a variety of biological activities, including anti-cancer , anti-inflammatory , and antimicrobial properties. The specific compound under review has shown significant anti-proliferative activity against various cancer cell lines.

Research indicates that the biological activity of thieno[2,3-b]pyridines is often linked to their ability to inhibit specific cellular pathways. For instance, compounds in this class have been shown to interact with phosphoinositide-specific phospholipase C (PI-PLC), which is crucial for cellular signaling and proliferation .

Case Studies

  • Colorectal Cancer (HCT116) and Triple-Negative Breast Cancer (MDA-MB-231)
    • A study evaluated the anti-proliferative effects of various thieno[2,3-b]pyridine derivatives, including the compound . The results indicated that several analogues could inhibit cell growth by more than 85% at a concentration of 1 μM. The most potent compounds exhibited IC50 values in the range of 120–130 nM for HCT116 cells and 200–350 nM for MDA-MB-231 cells .
CompoundIC50 (HCT116)IC50 (MDA-MB-231)
5i120–130 nM200–350 nM
5h>85% inhibition>85% inhibition
5j>85% inhibition>85% inhibition
  • Structure-Activity Relationship
    • Variations in substituents on the thieno[2,3-b]pyridine core significantly influence biological activity. For instance, compounds with electron-donating groups at specific positions demonstrated enhanced anti-proliferative effects compared to their unsubstituted counterparts. The presence of a primary amine at the 3-position was found to be critical for maintaining maximal efficacy .

Q & A

Q. How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer: Synthetic optimization involves selecting reaction conditions (e.g., solvent, temperature, catalyst) and purification techniques. For thieno[2,3-b]pyridine derivatives, high yields (>90%) are achieved via nucleophilic substitution and cyclization reactions. Characterization using 1H^1H/13C^{13}C-NMR and mass spectrometry (MS) confirms structural integrity. For example, analogs with ethylsulfanyl or pyridinyl substituents are synthesized in refluxing ethanol with catalytic p-toluenesulfonic acid, followed by silica gel chromatography .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H^1H-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, ethylsulfanyl protons at δ 1.3–2.9 ppm).
  • 13C^{13}C-NMR : Confirms carbonyl carbons (~165 ppm) and heterocyclic ring carbons.
  • MS (ESI/HRMS) : Validates molecular weight (e.g., [M+H]+^+ peaks within ±0.5 ppm error).
  • IR Spectroscopy : Detects functional groups (e.g., N-H stretch at ~3400 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Western Blotting : Quantify target protein inhibition (e.g., FOXM1 in MDA-MB-231 cells using FOXM1-specific antibodies and ImageJ for densitometry) .
  • Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., IC50_{50} determination).
  • Enzyme Inhibition Assays : Measure Epac1 activity via cAMP-dependent fluorescence assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing (e.g., -CF3_3, -Br) or donating (e.g., -OCH3_3) groups to the phenyl or pyridine rings. Assess changes in bioactivity using dose-response curves.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like FOXM1 or Epac1. Validate with free energy calculations (MM/PBSA) .
  • Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using software like Schrödinger’s Phase .

Q. How can contradictory biological data across studies be resolved?

Methodological Answer:

  • Experimental Replication : Standardize cell lines (e.g., ATCC-validated MDA-MB-231), culture conditions (e.g., RPMI-1640 + 10% FBS), and assay protocols.
  • Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
  • Statistical Analysis : Apply Abbott’s formula for % inhibition (100×(XY)/X100 \times (X - Y)/X) to normalize data against controls and calculate probable errors .

Q. What advanced techniques confirm regioselective modifications in synthesis?

Methodological Answer:

  • X-ray Crystallography : Resolve atomic positions to confirm alkylation sites (e.g., sulfur in thioethers) .
  • HPLC-MS/MS : Monitor reaction intermediates and quantify regioselectivity using retention time and fragmentation patterns.
  • Isotopic Labeling : Track 13C^{13}C-labeled precursors via NMR to trace reaction pathways .

Q. How can metabolic stability and pharmacokinetics be assessed preclinically?

Methodological Answer:

  • Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free vs. bound fractions.
  • In Vivo PK Studies : Administer the compound to rodents and collect plasma samples for AUC, t1/2t_{1/2}, and bioavailability calculations .

Methodological Notes

  • Data Reproducibility : Ensure all experiments include triplicate measurements and negative/positive controls.
  • Safety Protocols : Follow GHS guidelines for handling thieno[2,3-b]pyridines (e.g., PPE, fume hoods) .

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